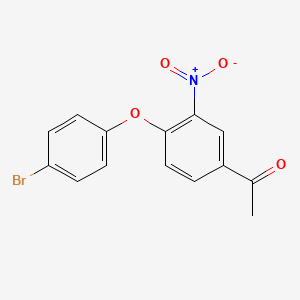
1-(4-(4-Bromophenoxy)-3-nitrophenyl)ethanone
Descripción general
Descripción
1-(4-(4-Bromophenoxy)-3-nitrophenyl)ethanone is a synthetic organic compound notable for its unique structural features and versatile chemical properties. This compound is characterized by the presence of a bromophenoxy group and a nitrophenyl group attached to an ethanone backbone, making it an interesting subject for various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Halogenation: : The compound can be synthesized via halogenation of phenol derivatives. The process typically involves the bromination of 4-phenoxyacetophenone using bromine in the presence of a catalyst like iron or a halogen carrier.
Nitration: : Another approach involves the nitration of 4-bromophenoxyacetophenone. The nitration process uses nitric acid and sulfuric acid as reagents under controlled temperatures to introduce the nitro group into the phenyl ring.
Industrial Production Methods:
Industrial-scale synthesis often follows similar pathways but utilizes continuous flow reactors to improve efficiency and yield. These methods ensure consistent product quality and scalability, catering to larger demands in the pharmaceutical and materials industries.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes:
Oxidation: : The compound can undergo oxidation reactions, typically using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: : Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminium hydride, converting nitro groups to amino groups.
Substitution: : Electrophilic aromatic substitution reactions are common, where the nitrophenyl ring undergoes substitutions, especially in the presence of strong bases or acids.
Common Reagents and Conditions:
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Hydrogen gas with palladium catalyst, lithium aluminium hydride.
Substitution Conditions: : Strong acids or bases like sulfuric acid or sodium hydroxide.
Major Products Formed:
Oxidation Products: : Carboxylic acids, aldehydes.
Reduction Products: : Amino derivatives.
Substitution Products: : Various substituted phenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
This compound finds applications across several scientific domains:
Chemistry: : Used as an intermediate in organic synthesis and as a reagent in analytical chemistry.
Biology: : Studied for its potential bioactivity, particularly in pharmacology, where derivatives may exhibit antimicrobial or anticancer properties.
Medicine: : Investigated for potential therapeutic applications, including drug development for various diseases.
Industry: : Utilized in the manufacture of advanced materials, dyes, and polymers.
Mecanismo De Acción
The specific mechanism by which 1-(4-(4-Bromophenoxy)-3-nitrophenyl)ethanone exerts its effects depends on its application:
Molecular Targets and Pathways: : In a biological context, the compound may interact with enzymes or receptors, altering biochemical pathways. For example, its nitro group can undergo reduction in biological systems, affecting cellular processes.
Comparación Con Compuestos Similares
4-Bromophenoxyacetic acid: : Lacks the nitro group, affecting its reactivity and applications.
4-Nitrophenoxyacetone: : Similar in structure but without the bromine atom, influencing its chemical behavior.
4-Bromo-3-nitrobenzaldehyde: : Different functional group attached to the aromatic ring, leading to distinct properties.
Highlighting Uniqueness:
The presence of both bromine and nitro groups in 1-(4-(4-Bromophenoxy)-3-nitrophenyl)ethanone makes it a valuable compound for synthetic and research purposes
Let me know if there's anything else you'd like to dive into!
Propiedades
IUPAC Name |
1-[4-(4-bromophenoxy)-3-nitrophenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c1-9(17)10-2-7-14(13(8-10)16(18)19)20-12-5-3-11(15)4-6-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGKIUDNHBMEPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



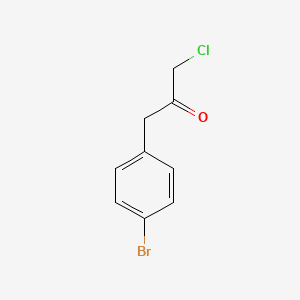

![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B1517478.png)
![Methyl 2-[methyl(thiolan-3-yl)amino]acetate](/img/structure/B1517482.png)
![3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol](/img/structure/B1517484.png)


![1-[4-(methoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517487.png)
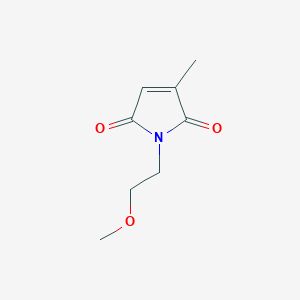
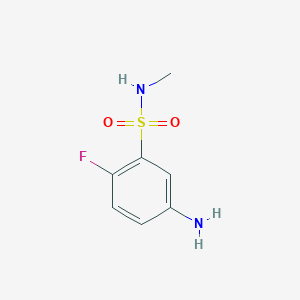
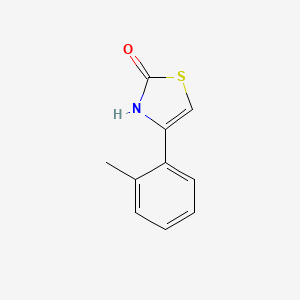

![2-[Cyclopropyl(methyl)amino]-5-fluorobenzaldehyde](/img/structure/B1517493.png)
